3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound that belongs to the class of heterocyclic compounds It features a triazole ring fused with a tetrahydrobenzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride to form N-guanidinosuccinimide. This intermediate then undergoes nucleophilic ring opening with various amines under microwave irradiation, followed by cyclocondensation to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of microwave-assisted synthesis is a promising approach due to its efficiency and reduced reaction times. This method can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger batches .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
Scientific Research Applications
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases and demethylases.
Medicine: Explored for its antiviral, antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and interact with various enzymes, inhibiting their activity. This compound has been shown to inhibit kinases and demethylases, affecting cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have been studied for their anticancer properties.
4,4’-Bis[3-(Fluorodinitromethyl)-1H-1,2,4-triazol-5-yl]azofurazan:
Uniqueness
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to its fused triazole and tetrahydrobenzothiophene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
113246-92-7 |
---|---|
Molecular Formula |
C10H12N4S |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C10H12N4S/c11-9-8(10-12-5-13-14-10)6-3-1-2-4-7(6)15-9/h5H,1-4,11H2,(H,12,13,14) |
InChI Key |
IPVORWIWMSKIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.